5-Bromo-2-hydroxybenzene-1-sulfonyl chloride

描述

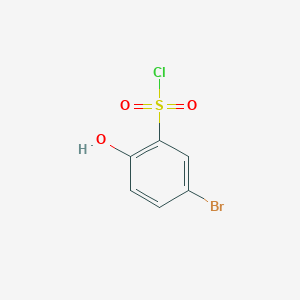

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the chemical formula C6H4BrClO3S. It is a white to light yellow solid that is partially soluble in organic solvents such as dimethyl sulfoxide and acetonitrile . This compound is an important intermediate in organic synthesis, particularly in the construction of aromatic rings .

准备方法

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is typically synthesized through a multi-step process:

Bromination of Nitrobenzene: Nitrobenzene is brominated to form 5-bromo-2-nitrobenzene.

Reduction: The nitro group in 5-bromo-2-nitrobenzene is reduced to form 5-bromo-2-aminobenzene.

Sulfonylation: The amino group in 5-bromo-2-aminobenzene is then converted to a sulfonyl chloride group through a sulfonylation reaction.

化学反应分析

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols.

科学研究应用

Chemical Synthesis

Role as an Intermediate:

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The sulfonyl chloride group enhances its reactivity, making it suitable for further transformations in synthetic pathways.

Synthetic Pathways:

The compound can be synthesized through various methods, including bromination and sulfonylation reactions. For instance, the bromination of 3-chloro-2-hydroxybenzene followed by treatment with chlorosulfonic acid yields the desired sulfonyl chloride.

Biological Applications

Biochemical Probes and Inhibitors:

In biological research, this compound is employed to develop biochemical probes and enzyme inhibitors. Its ability to form covalent bonds with nucleophilic sites on biomolecules allows for the modification of protein functions and the inhibition of enzyme activity. This property is particularly valuable in studying enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of sulfonyl chlorides could effectively inhibit specific enzymes involved in metabolic pathways. By modifying the compound's structure, researchers were able to enhance its selectivity and potency against target enzymes .

Medicinal Chemistry

Precursor for Therapeutic Agents:

this compound acts as a precursor in the synthesis of potential therapeutic agents. It has been investigated for its role in developing drugs targeting various diseases, including cancer and metabolic disorders.

Example: SGLT2 Inhibitors

The compound has been identified as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. The synthesis involves multiple steps, including bromination and esterification reactions to yield active pharmaceutical ingredients .

Industrial Applications

Dyes and Pigments Production:

In industry, this compound is used in the production of dyes and pigments due to its reactive sulfonyl chloride group. This application takes advantage of its ability to react with various substrates to form colored compounds used in textiles and coatings.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals | Used to synthesize complex organic molecules |

| Biological Research | Biochemical probes | Develops inhibitors for studying enzyme functions |

| Medicinal Chemistry | Precursor for therapeutic agents | Key intermediate in SGLT2 inhibitors for diabetes therapy |

| Industrial Production | Dyes and pigments | Reactive component in dye manufacturing |

作用机制

The mechanism of action of 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted aromatic compounds. This reactivity is due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the aromatic ring more susceptible to nucleophilic attack .

相似化合物的比较

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride can be compared with similar compounds such as:

5-Bromo-2-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of a hydroxy group, which affects its reactivity and solubility.

5-Bromo-2-aminobenzenesulfonyl chloride: This compound has an amino group, making it more reactive in certain types of substitution reactions.

5-Bromo-2-nitrobenzenesulfonyl chloride: The presence of a nitro group makes this compound more electron-deficient and reactive towards nucleophiles.

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in organic synthesis.

生物活性

5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom and a hydroxyl group on a benzene ring, along with a sulfonyl chloride functional group. Its molecular formula is C₆H₄BrClO₂S, and it has a molecular weight of approximately 239.52 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various chemical transformations.

Synthesis

The synthesis of this compound typically involves the bromination of 2-hydroxybenzenesulfonic acid followed by chlorination. The process can be summarized in the following steps:

- Bromination : 2-Hydroxybenzenesulfonic acid is treated with bromine in an acidic medium to introduce the bromine substituent.

- Chlorination : The resulting product is then reacted with thionyl chloride (SOCl₂) to replace the hydroxyl group with a sulfonyl chloride group.

Antimicrobial and Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antitumor activities. For instance:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess broad-spectrum antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The inhibition of carbonic anhydrases (CAs), which are crucial for bacterial metabolism, has been documented, demonstrating that these compounds can effectively disrupt microbial growth .

- Antitumor Activity : In vitro studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The mechanism of action is often linked to the induction of apoptosis and disruption of cellular pathways involved in tumor growth .

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases : This compound may selectively inhibit certain isoforms of carbonic anhydrases (e.g., CA IX), which are overexpressed in many tumors and play a role in maintaining pH homeostasis within cancer cells .

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that sulfonamide derivatives can induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Study on Antitumor Activity

A study evaluating various sulfonamide derivatives, including those structurally related to this compound, reported IC₅₀ values indicating potent antitumor activity against MCF-7 cells. Compounds exhibited IC₅₀ values ranging from 0.69 to 22 μM, demonstrating their potential as anticancer agents .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of similar compounds against a range of bacterial strains. The results indicated significant inhibition zones, suggesting that these derivatives could serve as effective antibacterial agents due to their mechanism targeting CA activity .

属性

IUPAC Name |

5-bromo-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDBOZWASCNFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。